6-Iodoimidazo[1,2-B]pyridazin-2-amine
Overview
Description
6-Iodoimidazo[1,2-B]pyridazin-2-amine is a heterocyclic organic compound with the molecular formula C6H5IN4. It is characterized by the presence of an imidazo[1,2-B]pyridazine core structure with an iodine atom at the 6th position and an amine group at the 2nd position. This compound is of interest in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodoimidazo[1,2-B]pyridazin-2-amine typically involves multi-step organic reactions starting from readily available precursors. One common synthetic route includes the cyclization of 2-aminopyridazine derivatives with iodine-containing reagents under controlled conditions. The reaction conditions often require the use of strong bases and high temperatures to facilitate the formation of the imidazo[1,2-B]pyridazine ring structure.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process is optimized to minimize by-products and maximize the efficiency of the reaction.
Chemical Reactions Analysis
Types of Reactions: 6-Iodoimidazo[1,2-B]pyridazin-2-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides or other suitable nucleophiles.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.
Scientific Research Applications
6-Iodoimidazo[1,2-B]pyridazin-2-amine has found applications in various fields of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of biological systems, particularly in the development of new pharmaceuticals.
Medicine: It has potential therapeutic applications, including the treatment of certain diseases due to its biological activity.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-Iodoimidazo[1,2-B]pyridazin-2-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
6-Iodoimidazo[1,2-B]pyridazin-2-amine is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Imidazo[1,2-B]pyridazine derivatives: These compounds share the same core structure but differ in the substituents attached to the ring.
Iodinated heterocycles: Other iodine-containing heterocyclic compounds may have similar biological activities but differ in their chemical properties.
Properties
IUPAC Name |
6-iodoimidazo[1,2-b]pyridazin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4/c7-4-1-2-6-9-5(8)3-11(6)10-4/h1-3H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXJVFGCNOQXDCR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NN2C1=NC(=C2)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60726476 | |
Record name | 6-Iodoimidazo[1,2-b]pyridazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1005785-71-6 | |
Record name | 6-Iodoimidazo[1,2-b]pyridazin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60726476 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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